molecular formula C26H38O12 B1164225 Jasminin CAS No. 30164-93-3

Jasminin

Cat. No. B1164225
CAS RN: 30164-93-3
M. Wt: 542.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Jasminin is a bioactive component found in the Chinese herbal medicine beverage "Jasmine Tea" . It is derived from the Jasmine plant, which is a genus of about 200 species of fragrant-flowered shrubs and vines of the olive family .


Chemical Reactions Analysis

Jasminin has been found to induce endogenous TNF-α, a cytokine involved in systemic inflammation . This suggests that Jasminin may interact with biological systems and induce chemical reactions within cells .

Scientific Research Applications

Antiviral Effects

Jasminin has been found to have antiviral effects . It induces endogenous TNF-α (Tumor Necrosis Factor-alpha), a cytokine involved in systemic inflammation, which shows antiviral activity in vitro . The antiviral effects of Jasminin were evaluated against herpes simplex virus 1 (HSV-1) using a plaque reduction assay .

Activation of Immune Response

Jasminin can stimulate the immune response by inducing the production of TNF-α . It has been found to induce TNF-α protein expression in RAW264.7 cells, a mouse macrophage cell line, without additional stimuli .

Involvement in Signaling Pathways

Jasminin is involved in the activation of several signaling pathways, including the PI3K-Akt pathway, three main mitogen-activated protein kinases (MAPKs), and nuclear factor (NF)–κB signaling pathways . These pathways are crucial for various cellular processes, including cell growth, proliferation, differentiation, and survival .

Potential Therapeutic Applications

Given its antiviral effects and ability to stimulate immune response, Jasminin has potential therapeutic applications. It could be used in the development of antiviral drugs or immune-boosting supplements .

Traditional Medicine

Jasminin is a common bioactive component found in the Chinese herbal medicine beverage "Jasmine Tea" . It has been used in traditional medicine in Asian countries .

Research Tool

Due to its effects on cellular signaling pathways and immune response, Jasminin can be used as a research tool in the study of these processes .

Mechanism of Action

Jasminin has been reported to induce endogenous TNF-α, showing antiviral activity in vitro . The underlying TNF-α-inducing action of Jasminin was investigated in RAW264.7 cells . The level of endogenous TNF-α stimulated by Jasminin was first analyzed by an enzyme-linked immunosorbent assay (ELISA) from the cell culture supernatant of RAW264.7 cells .

Safety and Hazards

Jasminin is generally considered safe, but like any substance, it should be handled with care. Personal protective equipment such as safety goggles, protective gloves, and impervious clothing should be used when handling Jasminin . It should be kept away from drains, water courses, or the soil .

Future Directions

The antiviral effects of Jasminin via endogenous TNF-α make it a promising area for future research . Further studies could investigate its potential applications in treating viral infections and other diseases.

properties

IUPAC Name

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMCZSNPIHCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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